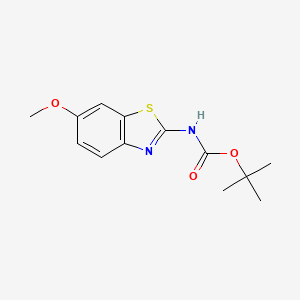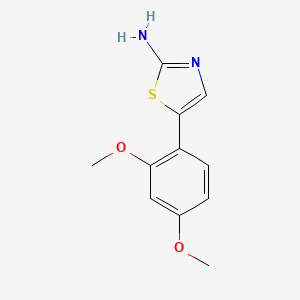
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with two propoxy groups at the 3 and 4 positions, and an ethanamine group attached to the 1 position in the (1S) configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 3,4-dipropoxybenzaldehyde. This can be achieved by reacting 3,4-dihydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate.
-
Formation of the Intermediate: : The 3,4-dipropoxybenzaldehyde is then subjected to a reductive amination reaction with (S)-1-phenylethylamine. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride.
-
Final Product Formation: : The resulting intermediate is then purified, usually by recrystallization or column chromatography, to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes, depending on the conditions and reagents used.
-
Reduction: : Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.
-
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its amine group makes it a candidate for binding studies with proteins and enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The propoxy groups could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
類似化合物との比較
Similar Compounds
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine: Similar structure but with methoxy groups instead of propoxy groups.
(1S)-1-(3,4-Diethoxyphenyl)ethan-1-amine: Similar structure but with ethoxy groups instead of propoxy groups.
(1S)-1-(3,4-Dipropoxyphenyl)propan-1-amine: Similar structure but with a propanamine group instead of an ethanamine group.
Uniqueness
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine is unique due to the presence of propoxy groups, which can significantly influence its chemical and physical properties, such as solubility, reactivity, and biological activity. These differences can make it more suitable for specific applications compared to its analogs.
特性
分子式 |
C14H23NO2 |
|---|---|
分子量 |
237.34 g/mol |
IUPAC名 |
(1S)-1-(3,4-dipropoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3/t11-/m0/s1 |
InChIキー |
LBRQOEWXHJCCRA-NSHDSACASA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1)[C@H](C)N)OCCC |
正規SMILES |
CCCOC1=C(C=C(C=C1)C(C)N)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)
amine](/img/structure/B12098798.png)

![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)




![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)


![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)

